molecular formula C21H19FN2O6 B11017225 Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11017225
M. Wt: 414.4 g/mol
InChI Key: HBVYQKBTAYZVCH-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrrolidinone ring.

    Coupling with Benzene Dicarboxylate: The final step involves coupling the intermediate with benzene-1,4-dicarboxylate under conditions that promote esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group and pyrrolidinone ring are key to its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
  • Dimethyl 2-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Uniqueness

Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C21H19FN2O6

Molecular Weight

414.4 g/mol

IUPAC Name

dimethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H19FN2O6/c1-29-20(27)12-3-8-16(21(28)30-2)17(9-12)23-19(26)13-10-18(25)24(11-13)15-6-4-14(22)5-7-15/h3-9,13H,10-11H2,1-2H3,(H,23,26)

InChI Key

HBVYQKBTAYZVCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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